2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate
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Overview
Description
2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate, also known as PPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPAC is a carbamate derivative that has been synthesized using a specific method and has been shown to have unique biochemical and physiological effects.
Mechanism of Action
2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and to have antifungal and antibacterial properties. 2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate has also been shown to increase the concentration of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Another advantage is that it has been shown to have unique biochemical and physiological effects. One limitation is that it has not been extensively studied, and its long-term effects are not yet known. Another limitation is that it may have potential side effects that need to be further investigated.
Future Directions
There are several future directions for the study of 2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate. One future direction is to further investigate its potential applications in the treatment of various neurological disorders. Another future direction is to study its potential use as an antitumor, antifungal, and antibacterial agent. Additionally, further studies are needed to investigate its long-term effects and potential side effects.
Conclusion:
In conclusion, 2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using a specific method and has been shown to have unique biochemical and physiological effects. 2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential applications and limitations of 2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate.
Synthesis Methods
2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate is synthesized using a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 2-aminoethanol with propylene oxide to form 2-(2-hydroxyethyl)oxazoline. The second step involves the reaction of 2-(2-hydroxyethyl)oxazoline with phenyl isocyanate to form 2-(phenylcarbamoyl)ethyl-2-(2-hydroxyethyl)oxazoline. The final step involves the reaction of 2-(phenylcarbamoyl)ethyl-2-(2-hydroxyethyl)oxazoline with propyl chloroformate to form 2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate.
Scientific Research Applications
2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate has been shown to have potential applications in various fields of scientific research. It has been studied for its antitumor, antifungal, and antibacterial properties. 2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-2-9-19-12(16)14-8-10-20-13(17)15(18)11-6-4-3-5-7-11/h3-7,18H,2,8-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMHYFTYIFUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCOC(=O)N(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propoxycarbonylamino)ethyl N-hydroxy-N-phenylcarbamate |
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